Comprehensive Technical Guide on (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications
Comprehensive Technical Guide on (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications
Executive Summary
In the landscape of modern drug discovery and materials science, functionalized acrylic acids serve as indispensable building blocks. (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid —commonly referred to as
Physicochemical Profiling & Structural Analysis
The molecular architecture of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid features a furan ring conjugated to a carboxylic acid through an alkene bridge, with a phenyl group occupying the alpha position. This extensive
Quantitative Data Summary
Below is the consolidated physicochemical profile essential for inventory management, stoichiometric calculations, and analytical calibration [1].
| Property | Value / Description |
| IUPAC Name | (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid |
| Common Synonyms | (2E)-3-(2-furyl)-2-phenylacrylic acid; |
| CAS Registry Number | 42307-39-1 |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| Topological Polar Surface Area (TPSA) | 50.4 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Furan oxygen, Carboxylic oxygens) |
Synthetic Methodology & Mechanistic Pathways
The Perkin Condensation Pathway
The most robust and scalable method for synthesizing (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid is via a modified Perkin Reaction [2]. This involves the condensation of furfural (an aromatic aldehyde) with phenylacetic acid in the presence of an acid anhydride and a base catalyst.
Causality of Reagent Selection:
-
Acetic Anhydride (
): Acts as both a dehydrating agent and an activator. It reacts with phenylacetic acid to form a mixed anhydride, significantly increasing the acidity of the -protons. -
Triethylamine (
) or Sodium Acetate: Serves as the base to deprotonate the -carbon of the mixed anhydride, generating the reactive enolate nucleophile. Triethylamine is often preferred in modern protocols as it allows for a homogenous reaction mixture and milder reflux conditions compared to inorganic salts. -
Mechanistic Driver: The initial aldol-type addition forms a
-alkoxide intermediate. A critical feature of this reaction is that the rapid acetylation of this -alkoxide by prevents the reversible retro-aldol pathway. Subsequent elimination of acetic acid strictly yields the thermodynamically stable (E)-alkene [2].
Figure 1: Mechanistic pathway of the Perkin condensation yielding the target acrylic acid derivative.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following protocol incorporates in-process controls (IPCs) that validate the reaction's progress at each stage.
-
Reaction Setup: Charge a dry 250 mL round-bottom flask with phenylacetic acid (1.0 eq, 50 mmol) and furfural (1.1 eq, 55 mmol). The slight excess of furfural ensures complete consumption of the more valuable phenylacetic acid.
-
Activation: Add acetic anhydride (3.0 eq) and triethylamine (1.5 eq). The solution will typically turn yellow/orange.
-
Reflux & IPC: Equip the flask with a reflux condenser and heat to 130°C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the phenylacetic acid spot and the emergence of a highly UV-active product spot (due to extended conjugation) confirms the forward progression of the condensation.
-
-
Quenching: Cool the mixture to 60°C and slowly pour it into 200 mL of crushed ice/water. Stir vigorously to hydrolyze the excess acetic anhydride into acetic acid.
-
Acid-Base Extraction (Purification Causality):
-
Extract the aqueous mixture with Dichloromethane (DCM). The organic layer now contains the product, unreacted furfural, and non-polar impurities.
-
Extract the DCM layer with 10% aqueous NaOH. Causality: The target molecule is a carboxylic acid (
). It deprotonates and migrates into the aqueous layer as a sodium salt, leaving unreacted furfural and neutral byproducts in the DCM. -
Isolate the aqueous layer and acidify dropwise with 6M HCl until pH 2 is reached.
-
Self-Validation Check: A dense precipitate will form immediately upon acidification, validating the successful isolation of the acidic product.
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol/water to yield the pure (E)-isomer.
Analytical Validation & Quality Control
For the compound to be utilized in downstream drug development, its structural integrity and purity must be rigorously validated.
Figure 2: Self-validating downstream processing and analytical workflow for API building blocks.
-
LC-MS Analysis: Electrospray ionization (ESI) in negative mode is highly recommended due to the carboxylic acid moiety. The expected
is 213.05 . Alternatively, positive mode will yield 215.07 . -
¹H-NMR (DMSO-d6): The stereochemistry is confirmed by the vinylic proton signal. In the (E)-isomer, the vinylic proton typically appears as a singlet (since it has no vicinal protons on the adjacent carbon) integrated for 1H, shifted downfield (~7.5 - 7.8 ppm) due to the deshielding effect of the adjacent phenyl ring and the conjugated carbonyl group.
-
HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) will show a single sharp peak, confirming
purity. The use of TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.
Pharmacological & Industrial Applications
The structural motif of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid makes it a highly versatile precursor:
-
Bioactive Small Molecules: The furan ring is a recognized bioisostere for phenyl and cyclopentyl groups in medicinal chemistry. Derivatives of this compound are actively investigated as intermediates for synthesizing anti-inflammatory agents, antimicrobial compounds, and specific enzyme inhibitors [3].
-
Photochromic Materials: The extensive conjugated system can undergo photochemical (E) to (Z) isomerization. When further functionalized, these derivatives are utilized in the synthesis of photochromic fulgides, which have applications in optical memory devices and molecular switches.
-
Heterocyclic Synthesis: The
-unsaturated carbonyl system is an excellent Michael acceptor, making it a prime candidate for cyclization reactions (e.g., forming substituted pyrazolines or coumarin analogs) upon reaction with hydrazines or phenolic compounds.
References
-
Parikh, A., Parikh, H., & Parikh, K. (2012). "Perkin Reaction". Name Reactions in Organic Synthesis, Cambridge University Press, pp. 338-341. URL:[Link]
-
MDPI. (2023). "Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives". Catalysts, 13(2), 451. URL: [Link]
